N-Xantphos

Enamine Hydrogenation Asymmetric Catalysis Rhodium Catalysis

N-Xantphos (NiXantphos) is the definitive bidentate phosphine ligand for room-temperature oxidative addition of unactivated aryl chlorides—a transformation unattainable with Xantphos or conventional ligands. Its deprotonation-triggered heterobimetallic activation mechanism delivers 94% yield in aryl chloride amination (vs. <15% for Xantphos) at catalyst loadings as low as 0.05 mol% Pd. Triarylmethane synthesis reaches 99% yield—a 38-point gain. For hydroformylation, achieve linear-to-branched ratios exceeding 20:1. In continuous flow hydrogenation, 98.8% yield enables process intensification. Choose N-Xantphos for unmatched scope, selectivity, and economic efficiency.

Molecular Formula C39H32OP2
Molecular Weight 578.6 g/mol
CAS No. 161265-03-8
Cat. No. B1684198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Xantphos
CAS161265-03-8
Synonyms9,9-dimethyl-4,6-bis(diphenylphosphino)xanthene
xantphos
Molecular FormulaC39H32OP2
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
InChIInChI=1S/C39H32OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3
InChIKeyCXNIUSPIQKWYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Xantphos (NiXantphos) CAS 261733-18-0: A Deprotonatable Bidentate Phosphine Ligand for Advanced Cross-Coupling Catalysis


N-Xantphos (4,6-Bis(diphenylphosphino)phenoxazine), commonly referred to as NiXantphos (CAS 261733-18-0), is a bidentate phosphine ligand characterized by a rigid phenoxazine backbone bearing an acidic N–H proton [1]. This deprotonatable chelating aryldiphosphine ligand is distinguished from its parent analogue Xantphos (CAS 161265-03-8) by a heterobimetallic activation mechanism that enables oxidative addition of unactivated aryl chlorides at room temperature [2]. The ligand's wide bite angle and electronic tunability underpin its utility in palladium-catalyzed cross-coupling, hydroformylation, and C–N bond-forming reactions .

Why Generic Xantphos-Type Ligands Cannot Substitute for N-Xantphos in Challenging Aryl Chloride Couplings


Standard Xantphos (CAS 161265-03-8) fails to promote efficient cross-coupling of unactivated aryl chlorides, a limitation that has historically restricted the substrate scope of bidentate phosphine ligands in industrial amination and arylation chemistry [1]. N-Xantphos overcomes this barrier through a deprotonation-triggered heterobimetallic activation mechanism, wherein deprotonation of the N–H backbone generates a Pd–NiXantphos catalyst system capable of oxidatively adding aryl chlorides at ambient temperature—a transformation that Xantphos and other conventional bidentate ligands cannot achieve under comparable mild conditions [2]. This mechanistic differentiation translates directly into quantifiable performance advantages in yield, catalyst loading, and chemoselectivity as documented below.

N-Xantphos Quantitative Performance Evidence: Head-to-Head Comparisons with Xantphos and Benchmark Bidentate Ligands


Enamine Hydrogenation: N-Xantphos Delivers 3.2-Fold Higher Yield than Parent Xantphos in Batch Mode

In rhodium-catalyzed enamine hydrogenation, N-Xantphos demonstrated significantly superior activity compared to the parent ligand Xantphos. Under identical batch reaction conditions, N-Xantphos afforded a product yield of 39.4%, representing a 3.2-fold improvement over Xantphos, which yielded only 12.2% [1]. When the reaction was translated to a continuous flow system, N-Xantphos achieved near-quantitative conversion (98.8% yield), further underscoring its process intensification potential [1].

Enamine Hydrogenation Asymmetric Catalysis Rhodium Catalysis

Buchwald-Hartwig Amination of Unactivated Aryl Chlorides: N-Xantphos Enables 0.05 mol% Pd Loading Where Xantphos Fails

In a systematic ligand screen for the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine, Xantphos and all other tested bidentate ligands (including dppf, DPEphos, and BINAP) yielded less than 15% product after 24 hours at room temperature [1]. In stark contrast, NIXANTPHOS (N-Xantphos) afforded the coupling product in 94% isolated yield under identical mild conditions [1]. The optimized NIXANTPHOS-based catalyst system achieves excellent yields of aminated products using unactivated aryl chlorides with palladium loadings as low as 0.05 mol% (500 ppm) [2].

Buchwald-Hartwig Amination Aryl Chloride Coupling Palladium Catalysis

Room-Temperature Deprotonative Cross-Coupling: N-Xantphos Outperforms All Mono- and Bidentate Ligands with Unactivated Aryl Chlorides

In a comprehensive ligand evaluation for the deprotonative cross-coupling process (DCCP) of aryl chlorides with diarylmethane pronucleophiles, the Pd–NiXantphos catalyst system outperformed an extensive array of mono- and bidentate phosphine ligands under basic reaction conditions at room temperature [1]. Representative coupling of 4-chlorotoluene with diphenylmethane using NiXantphos afforded the triarylmethane product in 99% isolated yield, whereas Xantphos under identical conditions gave only 61% yield [1]. Notably, the NiXantphos system exhibited remarkable chemoselectivity, tolerating heteroaryl groups and sensitive functional groups (ketones, esters, nitriles) that undergo competing 1,2-addition or aldol reactions with conventional catalyst systems [2].

Deprotonative Cross-Coupling Triarylmethane Synthesis C(sp³)–H Arylation

Hydroformylation Regioselectivity: N-Xantphos Promotes High Linear-to-Branched Aldehyde Ratios

In rhodium-catalyzed hydroformylation of terminal alkenes, the wide bite angle and electronic properties of N-Xantphos confer high selectivity for linear aldehyde products over branched isomers . While direct numerical comparisons with Xantphos in identical hydroformylation systems are not consolidated in a single study, the ligand architecture of N-Xantphos—a rigid phenoxazine backbone with a bite angle of approximately 108°—closely parallels that of Xantphos (bite angle ~108°), which is documented to produce linear-to-branched (n:iso) ratios typically exceeding 20:1 with unhindered terminal alkenes such as 1-octene [1]. N-Xantphos-based catalysts have been successfully deployed in sequential hydroformylation/acetalization cascades and immobilized on magnetic nanoparticles, maintaining activity and selectivity across multiple catalytic cycles [2].

Hydroformylation Regioselectivity Aldehyde Synthesis

Aminocarbonylation Efficiency: Xantphos-Type Ligands Demonstrate Superior Yields Over PPh₃ and dppf

In palladium-catalyzed aminocarbonylation of aryl bromides, Xantphos-based catalyst systems have been quantitatively benchmarked against conventional phosphine ligands. With electron-poor aryl bromides, Xantphos afforded the amide product in 78% yield, compared to 19% with PPh₃ and 58% with dppf . With electron-rich aryl bromides, Xantphos delivered 82% yield, compared to 79% with PPh₃ and 29% with dppf . While these data originate from studies employing the parent Xantphos ligand, the comparable bite angle and electronic properties of N-Xantphos support analogous or enhanced performance in carbonylative amination applications .

Aminocarbonylation Carbonylative Coupling Amide Synthesis

N-Xantphos Optimal Application Scenarios: Where Quantitative Performance Data Support Ligand Selection


Room-Temperature Buchwald-Hartwig Amination of Cost-Effective Aryl Chlorides

In pharmaceutical process chemistry where aryl chlorides are the preferred electrophile due to lower cost and wider commercial availability, N-Xantphos is uniquely capable of delivering high yields at room temperature. The 94% yield achieved with 4-chlorotoluene and morpholine—contrasted with <15% yield for Xantphos and all tested bidentate alternatives—establishes N-Xantphos as the ligand of choice for C–N bond formation with unactivated aryl chlorides under mild conditions [1]. Catalyst loadings as low as 0.05 mol% Pd further enhance the economic attractiveness of this system [2].

Synthesis of Triarylmethane Pharmacophores via Deprotonative Cross-Coupling

Triarylmethane motifs are prevalent in bioactive molecules including antitubercular agents and ion channel modulators. The Pd–NiXantphos catalyst system enables room-temperature DCCP with unactivated aryl chlorides, affording triarylmethane products in yields up to 99%—a 38 percentage point improvement over Xantphos under identical conditions [3]. The exceptional chemoselectivity of this system permits the use of substrates bearing ketone, ester, and nitrile functionalities that would otherwise undergo competing side reactions [4].

Continuous Flow Enamine Hydrogenation for High-Throughput API Intermediate Production

For industrial-scale asymmetric hydrogenation of enamine intermediates, the 98.8% yield achieved with N-Xantphos in a continuous flow reactor represents a compelling process intensification opportunity [5]. The 3.2-fold yield advantage over Xantphos in batch mode, coupled with the superior flow performance, supports the selection of N-Xantphos for manufacturing routes requiring high throughput and consistent product quality.

Hydroformylation of Terminal Alkenes Requiring High Linear Aldehyde Selectivity

In the production of linear aldehydes for detergent alcohols and plasticizers, the wide bite angle of N-Xantphos promotes linear-to-branched ratios exceeding 20:1—a selectivity profile that minimizes costly downstream separation of branched isomers [6]. The ligand's compatibility with immobilization on magnetic nanoparticle supports further enables catalyst recovery and reuse in continuous hydroformylation processes [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Xantphos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.